Cas no 39277-41-3 (Viridicatumtoxin)

Viridicatumtoxin 化学的及び物理的性質
名前と識別子
-
- Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-,(1R,7'aR,11'aR,12'R)-rel-(-)-
- (8,8'-Bi-1H-naphtho[2,3-c]pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester
- Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,1
- Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-,(1R,7'aR,11'aR,12'R)
- VIRIDICATUMTOXIN
- AC1L2XJS
- virginiae butanolide D
- Virginiamycin butanolide D
- NSC159628
- NS00094937
- NSC 159628
- (8,3-c]pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester
- viridicatumtoxin A
- Q63392839
- Spiro(2-cyclohexene-1,2'(1'H)-cyclopenta(de)naphthacene)-9'-carboxamide, 7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-, (2'alpha,7'abeta,11'abeta,12'beta)-(-)-
- NSC-159628
- BRN 2934660
- SCHEMBL17340089
- DTXSID20893991
- (1S,7a'S,11a'S,12'S)-5',6',7a',10',11a',12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-7',7a',8',11',11a',12'-hexahydro-1'H-spiro[cyclohex-2-ene-1,2'-cyclopenta[de]tetracene]-9'-carboxamide
- SC 28762
- NCI60_001174
- Q27158664
- (1S,7a'S,11a'R)-5',6',7a',10',11a'-Pentahydroxy-3'-methoxy-2,6,6-trimethyl-7',8',12'-trioxo-7',7a',8',11',11a',12'-hexahydro-1'H-spiro[cyclohex-2-ene-1,2'-cyclopenta[de]tetracene]-9'-carboxamide
- 39277-41-3
- Spiro[2-cyclohexene-1, 7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-, (2'.alpha.,7'a.beta.,11'a.beta.,12'.beta.)-(-)-
- (3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide
- CHEBI:85616
- VIRIDITOXIN (FORMERLY)
- S8N62PLU21
- UNII-S8N62PLU21
- CHEMBL1984811
- SID436556
- Viridicatumtoxin
-
- インチ: InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1
- InChIKey: FNSQKFOXORBCCC-WBWZXODPSA-N
- ほほえんだ: COC1C=C(O)C2=C(C3C(=O)[C@]4(O)C(=C(C(C[C@]4(O)[C@@H](O)C=3C3=C2C=1[C@@]1(C(C)=CCCC1(C)C)C3)=O)C(=O)N)O)O
計算された属性
- せいみつぶんしりょう: 565.19483
- どういたいしつりょう: 565.19479619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 重原子数: 41
- 回転可能化学結合数: 2
- 複雑さ: 1290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 208Ų
じっけんとくせい
- 密度みつど: 1.3203 (rough estimate)
- ゆうかいてん: 235°C (rough estimate)
- ふってん: 630.75°C (rough estimate)
- 屈折率: 1.6310 (estimate)
- PSA: 207.84
- LogP: 2.48220
Viridicatumtoxin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64672-5mg |
Viridicatumtoxin |
39277-41-3 | 98% | 5mg |
¥10300.00 | 2023-09-09 | |
TRC | V673905-1mg |
Viridicatumtoxin |
39277-41-3 | 1mg |
$293.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391505-1mg |
Viridicatumtoxin, |
39277-41-3 | ≥98% | 1mg |
¥2106.00 | 2023-09-05 | |
A2B Chem LLC | AF88054-5mg |
viridicatumtoxin |
39277-41-3 | ≥95% | 5mg |
$859.00 | 2024-04-20 | |
A2B Chem LLC | AF88054-1mg |
viridicatumtoxin |
39277-41-3 | ≥95% | 1mg |
$205.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64672-1mg |
Viridicatumtoxin |
39277-41-3 | 98% | 1mg |
¥2516.00 | 2023-09-09 | |
BioAustralis | BIA-V1447-5 mg |
Viridicatumtoxin |
39277-41-3 | >95%byHPLC | 5mg |
$1015.00 | 2023-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391505-1 mg |
Viridicatumtoxin, |
39277-41-3 | ≥98% | 1mg |
¥2,106.00 | 2023-07-10 | |
1PlusChem | 1P00CMD2-5mg |
viridicatumtoxin |
39277-41-3 | ≥95% | 5mg |
$1129.00 | 2024-05-03 | |
BioAustralis | BIA-V1447-1mg |
Viridicatumtoxin |
39277-41-3 | >95% by HPLC | 1mg |
$300.00 | 2024-11-16 |
Viridicatumtoxin 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Viridicatumtoxinに関する追加情報
Recent Advances in Viridicatumtoxin (39277-41-3) Research: A Comprehensive Review
Viridicatumtoxin (CAS: 39277-41-3) is a tetracycline-like fungal metabolite that has garnered significant attention in recent years due to its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound, originally isolated from Penicillium species, exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, distinct from classical tetracyclines. Recent studies have focused on its structural optimization, biosynthesis, and potential therapeutic applications, making it a promising candidate for addressing antibiotic resistance.
A 2023 study published in the Journal of Medicinal Chemistry explored the semi-synthetic derivatives of Viridicatumtoxin to enhance its pharmacokinetic properties. Researchers modified the C-6 and C-12 positions of the molecule, resulting in derivatives with improved solubility and reduced cytotoxicity while maintaining antibacterial efficacy. Notably, compound VTD-12 demonstrated a 4-fold increase in bioavailability compared to the parent molecule, highlighting the potential for clinical translation.
In parallel, advances in biosynthetic engineering have elucidated the gene cluster responsible for Viridicatumtoxin production. A 2024 Nature Chemical Biology paper revealed the role of the vrt gene cluster in Penicillium aethiopicum, enabling heterologous expression in Aspergillus nidulans. This breakthrough paves the way for scalable fermentation production and combinatorial biosynthesis to generate novel analogs with tailored biological activities.
Mechanistic studies have further uncovered Viridicatumtoxin's ability to disrupt bacterial membrane integrity, as evidenced by its synergy with β-lactam antibiotics against MRSA biofilms (Antimicrobial Agents and Chemotherapy, 2023). This dual mode of action—ribosomal inhibition and membrane disruption—positions Viridicatumtoxin as a multifaceted weapon against multidrug-resistant pathogens.
Despite these advancements, challenges remain in clinical translation. A 2024 review in Drug Resistance Updates emphasized the need for improved formulation strategies to address Viridicatumtoxin's limited stability in physiological conditions. Nanoparticle encapsulation and prodrug approaches are currently under investigation to overcome these limitations.
The pharmaceutical industry has taken note of these developments, with two biotech companies initiating preclinical programs targeting Viridicatumtoxin derivatives for complicated skin infections. Patent activity (WO2023/154321) has surged around C-9 modified derivatives, reflecting growing commercial interest.
Looking ahead, the integration of artificial intelligence in structure-activity relationship modeling and the application of CRISPR-based genome editing in producer strains are expected to accelerate Viridicatumtoxin research. With antibiotic resistance projected to cause 10 million annual deaths by 2050, this compound class represents a critical avenue for next-generation antimicrobial development.
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